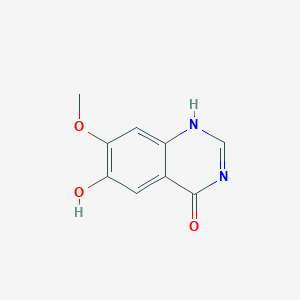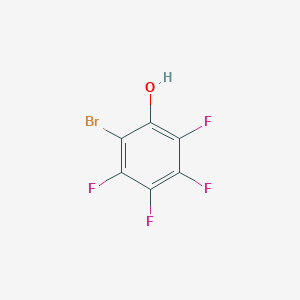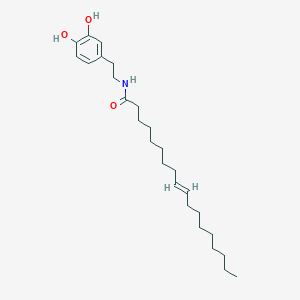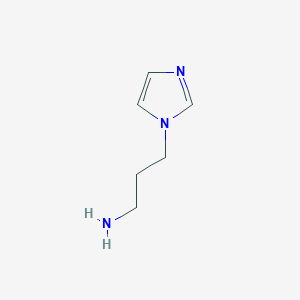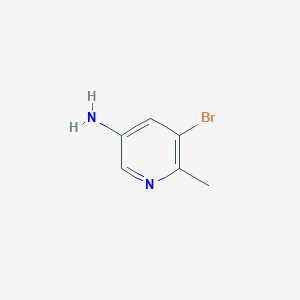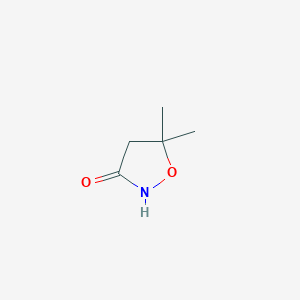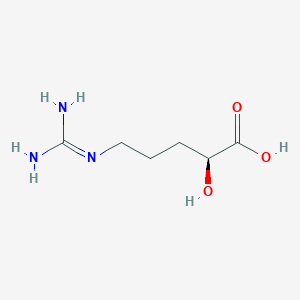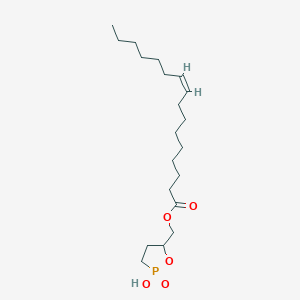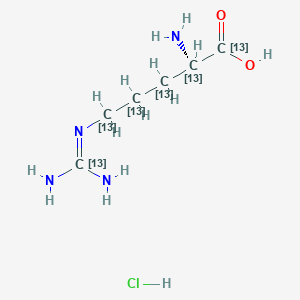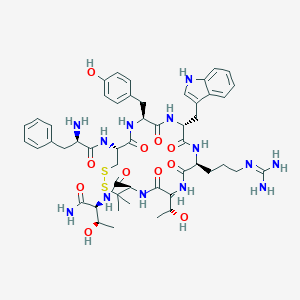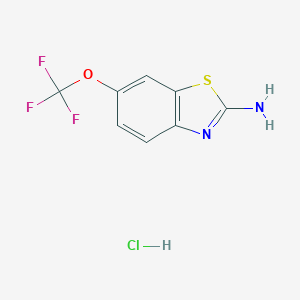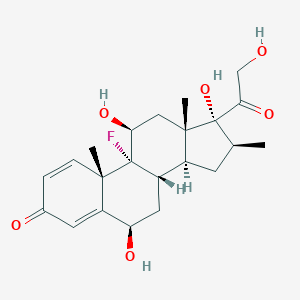
6-Hydroxybetamethasone
描述
6-Hydroxybetamethasone is a derivative of betamethasone, a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a hydroxyl group at the sixth position of the betamethasone molecule. It is primarily used in the treatment of various inflammatory and autoimmune conditions due to its ability to modulate the immune response and reduce inflammation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybetamethasone typically involves the hydroxylation of betamethasone. This can be achieved through various chemical reactions, including:
Hydroxylation using oxidizing agents: Betamethasone can be hydroxylated at the sixth position using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions.
Microbial transformation: Certain microorganisms can selectively hydroxylate steroids at specific positions. For instance, the use of fungi like has been reported for the hydroxylation of betamethasone.
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation due to its specificity and efficiency. The process typically includes:
Fermentation: Betamethasone is incubated with a microbial culture capable of hydroxylating the steroid.
Extraction and Purification: The hydroxylated product is extracted from the fermentation broth and purified using chromatographic techniques.
化学反应分析
Types of Reactions: 6-Hydroxybetamethasone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to betamethasone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation products: 6-Ketobetamethasone.
Reduction products: Betamethasone.
Substitution products: Various derivatives depending on the nucleophile used.
科学研究应用
6-Hydroxybetamethasone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying steroid hydroxylation and other chemical transformations.
Biology: Investigated for its effects on cellular processes such as inflammation and immune response.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.
作用机制
6-Hydroxybetamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This leads to:
Inhibition of pro-inflammatory cytokines: Reduces the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Induction of anti-inflammatory proteins: Increases the expression of proteins like interleukin-10.
Suppression of immune cell activity: Decreases the activity of immune cells such as T lymphocytes and macrophages.
相似化合物的比较
Betamethasone: The parent compound, lacking the hydroxyl group at the sixth position.
Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties but differing in the spatial configuration of the methyl group at position 16.
Prednisolone: Another glucocorticoid with a similar mechanism of action but different structural features.
Uniqueness: 6-Hydroxybetamethasone is unique due to the presence of the hydroxyl group at the sixth position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can affect the compound’s potency, duration of action, and specificity for certain receptors, making it a valuable compound for specific therapeutic applications and research studies.
属性
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-DNVCMXBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179443 | |
| Record name | 6-Hydroxybetamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24703-00-2 | |
| Record name | 6-Hydroxybetamethasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxybetamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


